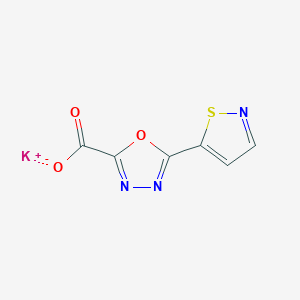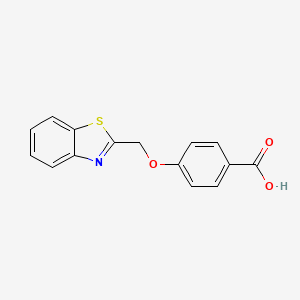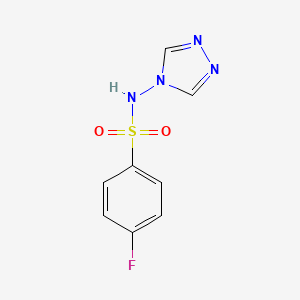
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1338971-47-3 . It has a molecular weight of 172.22 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, has been achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition .Molecular Structure Analysis
The InChI code for 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is 1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) . This indicates that the compound has a cyclohexane ring with two methyl groups and a carboxylic acid group attached to it .Applications De Recherche Scientifique
Stereochemistry and Synthesis
The study of stereochemistry and synthesis of cyclohexane derivatives, such as 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids, reveals insights into their cis and trans forms. These acids have been explored through catalytic reduction processes, yielding compounds with varying melting points indicative of their stereochemical configurations. Small amounts of dehydration products like β-cyclo-apogeranic acid are also formed during these processes, highlighting the complex pathways involved in synthesizing cyclohexane derivatives (Gamboni & Schinz, 1956).
Environmental Exposures and Biomarkers
The environmental exposure to plasticizers such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), and its metabolites in humans has been investigated. The detection of DINCH metabolites in urine samples from U.S. adults over a 12-year period suggests that these compounds can serve as biomarkers for assessing exposure to DINCH, a plasticizer used to replace phthalates (Silva et al., 2013).
Atmospheric Chemistry and Ozone Reactions
The interaction between ozone and alkenes in the presence of cyclohexane highlights the formation of carbonyl and carboxylic acid products. This research provides insights into the atmospheric chemistry of olefins and the role of cyclohexane in scavenging hydroxyl radicals, furthering our understanding of air pollution and chemical processes in the atmosphere (Grosjean et al., 1994).
Chiral Discrimination and Absolute Configuration
A study on ternary ion-pair complexation demonstrates a method for chiral discrimination and the assignment of absolute configuration of chiral hydroxy acids. This research outlines the use of BINOL, a carboxylic acid, and an organic base to form a complex that acts as a chiral solvating agent, offering a novel approach for enantiodiscrimination and determination of absolute configuration in hydroxy acids (Chaudhari & Suryaprakash, 2013).
Adsorption and Hydrolytic Stability
The study of cyclohexane derivatives in relation to their adsorption on cation-exchange resins and non-ionic cross-linked polymers reveals their strong adsorption capabilities, which exceed those of aromatic compounds. This indicates the significant role of hydrophobic interactions in the adsorption process and highlights the potential for these compounds in analyzing aqueous solutions for organic contaminants (Jahangir & Samuelson, 1978).
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its structure, it can be inferred that it might interact with its targets through hydrogen bonding, given the presence of a hydroxyl group .
Result of Action
The molecular and cellular effects of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid . .
Propriétés
IUPAC Name |
1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWJRHQVQFHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)


![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)


![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)

![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)